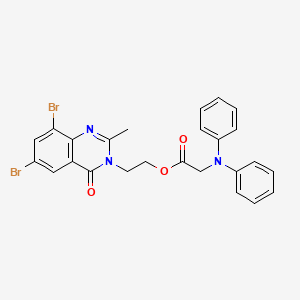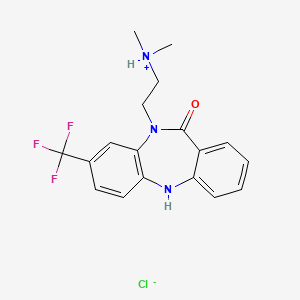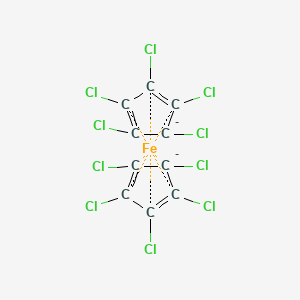
Iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene is a chemical compound with the molecular formula C5HCl5Fe It is known for its unique structure, which includes a cyclopentadiene ring substituted with five chlorine atoms and coordinated to an iron atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene typically involves the reaction of 1,2,3,4,5-pentachlorocyclopentadiene with an iron source. One common method is the reaction of 1,2,3,4,5-pentachlorocyclopentadiene with iron pentacarbonyl under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron oxides and other by-products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms and the formation of less chlorinated derivatives.
Substitution: Chlorine atoms on the cyclopentadiene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron oxides, while reduction can produce partially dechlorinated cyclopentadiene derivatives. Substitution reactions result in the formation of various substituted cyclopentadiene compounds.
Wissenschaftliche Forschungsanwendungen
Iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in bioinorganic chemistry, particularly in understanding the interactions between metal centers and organic ligands.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which Iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene exerts its effects involves the coordination of the iron atom to the cyclopentadiene ring. This coordination influences the electronic properties of the compound, making it reactive towards various chemical reagents. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5-Pentachlorocyclopentadiene: Similar in structure but lacks the iron coordination.
Iron;1,2,3,4,5-pentachlorocyclopentadiene: Another iron-coordinated compound with slight variations in the substitution pattern on the cyclopentadiene ring.
Iron;1,2,3,4,5-tetrachlorocyclopenta-1,3-diene: Similar but with one less chlorine atom.
Uniqueness
Iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene is unique due to its high degree of chlorination and the presence of an iron atom, which imparts distinctive electronic and chemical properties. These features make it particularly useful in specialized applications where such properties are desirable.
Eigenschaften
Molekularformel |
C10Cl10Fe-2 |
|---|---|
Molekulargewicht |
530.5 g/mol |
IUPAC-Name |
iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene |
InChI |
InChI=1S/2C5Cl5.Fe/c2*6-1-2(7)4(9)5(10)3(1)8;/q2*-1; |
InChI-Schlüssel |
YTMITVFDEPUNIA-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl.[C-]1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B13763590.png)
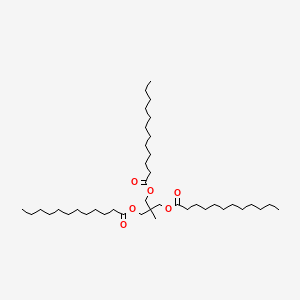
![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)

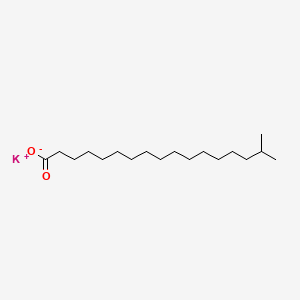

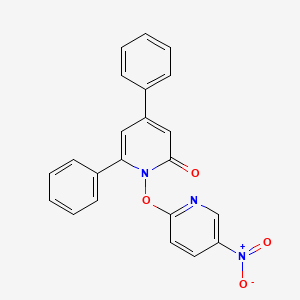

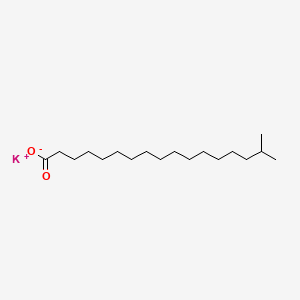

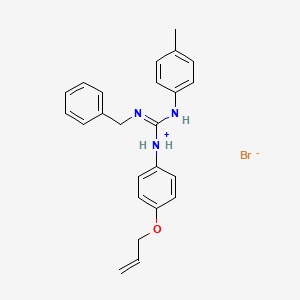
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)
